Holmium sulfide

Description

Properties

IUPAC Name |

holmium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMYJOBJCDACOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

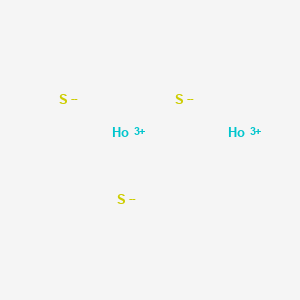

[S-2].[S-2].[S-2].[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ho2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923892 | |

| Record name | Holmium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [MSDSonline] | |

| Record name | Holmium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12162-59-3 | |

| Record name | Holmium sulfide (Ho2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012162593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium sulfide (Ho2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diholmium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Optical Properties of Holmium Sulfide Thin Films

Introduction: The Promise of Rare-Earth Sulfides in Photonics

The ongoing quest for novel materials to propel advancements in optoelectronics has led to a renewed interest in rare-earth compounds. Among these, rare-earth sulfides are emerging as a class of materials with significant potential, owing to the unique electronic transitions within the 4f orbitals of lanthanide elements.[1][2] Holmium (Ho), a member of the lanthanide series, is particularly noteworthy for its distinct magnetic and luminescent properties, which have already been harnessed in solid-state lasers and magnetic devices.[3] When synthesized as a thin film of holmium (III) sulfide (Ho₂S₃), this material is poised to offer a unique combination of optical and electronic characteristics suitable for next-generation photonic applications.

This technical guide provides a comprehensive overview of the synthesis, characterization, and optical properties of holmium sulfide thin films. Given that dedicated research on Ho₂S₃ thin films is still a nascent field, this document synthesizes foundational knowledge of holmium compounds, analogous rare-earth sulfide systems, and standard thin-film characterization methodologies to provide a robust framework for researchers and engineers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in the fundamental principles of materials science.

Synthesis of Holmium Sulfide Thin Films: A Methodological Approach

The synthesis of high-quality, uniform thin films is the bedrock of fabricating functional optoelectronic devices. The choice of deposition technique profoundly influences the film's stoichiometry, crystallinity, and, consequently, its optical properties. While various methods like Pulsed Laser Deposition (PLD) and sputtering are viable for rare-earth compounds, Chemical Bath Deposition (CBD) stands out for its scalability, cost-effectiveness, and ability to produce uniform films over large areas.[4][5]

Proposed Synthesis via Chemical Bath Deposition (CBD)

The CBD method relies on the controlled precipitation of the desired compound from a solution onto a substrate. The process is governed by factors such as precursor concentrations, solution pH, and temperature.[6] A hypothetical, yet scientifically grounded, protocol for Ho₂S₃ thin film synthesis is presented below, adapted from successful depositions of other metal sulfide and rare-earth doped sulfide films.[4][7][8][9]

Causality of Experimental Choices:

-

Holmium Source: Holmium chloride (HoCl₃) is selected as the source of Ho³⁺ ions due to its high solubility in aqueous solutions.

-

Sulfur Source: Thiourea ((NH₂)₂CS) is a commonly used sulfur precursor in CBD. In an alkaline medium, it hydrolyzes to release sulfide ions (S²⁻) slowly, which is crucial for uniform film growth rather than rapid precipitation in the bulk solution.[10]

-

Complexing Agent: A complexing agent like triethanolamine (TEA) or EDTA is essential to control the concentration of free Ho³⁺ ions. By forming a stable complex with holmium, it ensures a slow and controlled release of the metal ions, promoting a heterogeneous reaction on the substrate surface.[6]

-

pH Control: An alkaline environment (pH > 10), typically maintained by adding ammonia (NH₄OH) or sodium hydroxide (NaOH), is necessary for the hydrolysis of thiourea. The pH also influences the stability of the holmium complex and the overall reaction kinetics.[6][8]

-

Temperature: A moderately elevated temperature (e.g., 80°C) increases the reaction rate and improves the crystallinity of the deposited film.[4]

Experimental Protocol: Chemical Bath Deposition of Ho₂S₃

-

Substrate Preparation:

-

Begin with quartz or soda-lime glass substrates (25 mm x 75 mm). Quartz is preferred for UV-Vis analysis due to its high UV transparency.[11]

-

Clean the substrates ultrasonically in a sequence of acetone, ethanol, and deionized (DI) water for 15 minutes each.

-

Dry the substrates under a stream of dry nitrogen gas.

-

-

Precursor Solution Preparation:

-

Solution A (Holmium Source): Prepare a 0.1 M aqueous solution of Holmium Chloride (HoCl₃). Add a complexing agent, such as Triethanolamine (TEA), in a 1:2 molar ratio (HoCl₃:TEA). Stir until fully dissolved.

-

Solution B (Sulfur Source): Prepare a 0.2 M aqueous solution of Thiourea ((NH₂)₂CS).

-

-

Deposition Process:

-

In a 250 mL beaker, mix the required volumes of Solution A and DI water.

-

Adjust the pH of the mixture to ~10.5 by adding ammonium hydroxide (NH₄OH) dropwise while stirring.

-

Place the beaker in a water bath maintained at a constant temperature of 80°C.

-

Add the required volume of Solution B to the beaker.

-

Immerse the cleaned substrates vertically into the solution.

-

Allow the deposition to proceed for a predetermined time (e.g., 60-120 minutes) to achieve the desired film thickness.

-

-

Post-Deposition Treatment:

-

Remove the coated substrates from the bath.

-

Rinse thoroughly with DI water to remove any loosely adhered particles.

-

Dry the films in a controlled environment.

-

For improved crystallinity and optical properties, consider annealing the films in an inert atmosphere (e.g., N₂ or Ar) at temperatures ranging from 200°C to 400°C.

-

Visualizing the CBD Workflow

Caption: Workflow for Ho₂S₃ thin film synthesis via Chemical Bath Deposition.

Structural and Morphological Characterization

Before delving into the optical properties, it is imperative to understand the structural and morphological nature of the synthesized films. These characteristics are intrinsically linked to the material's optical response.

-

X-Ray Diffraction (XRD): XRD is the primary technique for identifying the crystalline phase and orientation of the film. For Ho₂S₃, the expected structure is monoclinic, though other phases could emerge depending on deposition conditions.[3][12] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the film's surface morphology, revealing details about grain size, shape, and uniformity.[4] A uniform, densely packed granular structure is often desirable for high-quality optical films.

Core Optical Properties of Holmium Sulfide Thin Films

The interaction of light with a semiconductor thin film is described by a set of fundamental optical constants. These parameters dictate the suitability of the material for specific optoelectronic applications.

Foundational Concepts: Refractive Index and Band Gap

-

Crystal Structure: Holmium (III) sulfide (Ho₂S₃) is known to crystallize in an orange-yellow, monoclinic crystal system.[3][12] This inherent crystal structure is a primary determinant of the electronic band structure and, therefore, the optical properties.

-

Refractive Index (n) and Extinction Coefficient (k): The complex refractive index (N = n - ik) governs how light propagates through and is absorbed by the material. The refractive index (n) relates to the phase velocity of light in the medium, while the extinction coefficient (k) is related to the absorption of light.[10] Rare-earth compounds are noted for their high refractive indices, a property valuable for optical coatings and waveguides.[2] A study on holmium-doped copper indium sulfide thin films reported a refractive index of 1.79.[4]

-

Optical Band Gap (E_g): The band gap is the minimum energy required to excite an electron from the valence band to the conduction band. It determines the range of wavelengths the material will absorb and is a critical parameter for devices like solar cells and photodetectors.[13] Metal sulfides generally exhibit smaller band gaps than their corresponding oxides.[14] The same study on Ho-doped CuInS₂ found a band gap of 2.2 eV, which provides a reasonable estimate for pure Ho₂S₃.[4]

Key Optical Parameters and Their Interdependence

The primary optical parameters are interconnected. For instance, the absorption coefficient (α) is directly related to the extinction coefficient (k) by the equation α = 4πk/λ, where λ is the wavelength of light. The dielectric constant, another important property, is also derived from n and k. This relationship underscores the importance of a comprehensive characterization approach.

Caption: Interrelation of key optical properties in a semiconductor thin film.

Experimental Protocols for Optical Characterization

A multi-technique approach is essential for a thorough understanding of the optical properties of Ho₂S₃ thin films.

UV-Vis-NIR Spectroscopy

This is the workhorse technique for determining the fundamental optical properties of thin films.

-

Objective: To measure the transmittance (T) and absorbance (A) spectra of the film, from which the absorption coefficient (α) and the optical band gap (E_g) are calculated.

-

Protocol:

-

Use a dual-beam spectrophotometer with a wavelength range of at least 200-1100 nm.[15]

-

Place a clean, uncoated quartz substrate in the reference beam path to account for substrate absorption.

-

Place the Ho₂S₃-coated substrate in the sample beam path.

-

Record the transmittance and absorbance spectra.

-

Calculate the absorption coefficient (α) using the formula: α = (1/d) * ln(1/T), where 'd' is the film thickness.

-

Determine the optical band gap (E_g) by plotting (αhν)² versus photon energy (hν) for a direct band gap semiconductor. Extrapolate the linear portion of the curve to the energy axis (where (αhν)² = 0) to find E_g.[13]

-

Spectroscopic Ellipsometry (SE)

SE is a highly sensitive, non-destructive technique for determining film thickness and the complex refractive index (n and k) as a function of wavelength.[10][16]

-

Objective: To measure the change in polarization of light upon reflection from the thin film surface and fit this data to a model to extract n(λ), k(λ), and film thickness.

-

Protocol:

-

Mount the sample on the ellipsometer stage.

-

Perform measurements at multiple angles of incidence (e.g., 55°, 65°, 75°) to improve the accuracy of the model.

-

Develop an optical model of the sample, typically consisting of the substrate (e.g., SiO₂), the Ho₂S₃ film, and a surface roughness layer.

-

Use a dispersion model (e.g., Tauc-Lorentz or Sellmeier) to represent the optical constants of the Ho₂S₃ layer.[17]

-

Fit the model to the experimental data (Ψ and Δ) to determine the unknown parameters: film thickness, roughness, and the parameters of the dispersion model (which define n and k).

-

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to investigate the radiative recombination processes in the material, providing insights into defect levels and the characteristic emission from the rare-earth ions.[5][18]

-

Objective: To measure the emission spectrum of the Ho₂S₃ film upon excitation with a light source of energy greater than its band gap.

-

Protocol:

-

Select an excitation source (e.g., a laser or a xenon lamp with a monochromator) with a photon energy above the expected band gap of Ho₂S₃ (~2.2 eV, so λ < 560 nm).

-

Focus the excitation light onto the sample.

-

Collect the emitted light and direct it into a spectrometer.

-

Record the emission spectrum. The resulting peaks will correspond to radiative transitions, including band-to-band recombination and transitions related to the specific energy levels of the Ho³⁺ ions.

-

Summary of Expected Optical Data

Based on available data for related materials, the following table summarizes the anticipated optical properties for Ho₂S₃ thin films. These values serve as a baseline for experimental investigation.

| Property | Expected Value/Range | Characterization Technique | Reference/Basis |

| Optical Band Gap (E_g) | 2.0 - 2.5 eV | UV-Vis Spectroscopy | Based on Ho-doped CuInS₂ (2.2 eV)[4] and general trends for metal sulfides.[14] |

| Refractive Index (n) | 1.7 - 2.2 (@ 600 nm) | Spectroscopic Ellipsometry | Based on Ho-doped CuInS₂ (1.79)[4] and general values for rare-earth compounds.[2] |

| Transmittance | High (>80%) in the visible region (away from the absorption edge) | UV-Vis Spectroscopy | Based on Ho-doped CuInS₂ (90% in 540-620 nm range).[4] |

| Photoluminescence | Emission peaks corresponding to Ho³⁺ intra-4f transitions | PL Spectroscopy | Characteristic property of rare-earth ions.[18][19] |

Potential Applications and Future Directions

The unique optical properties of holmium sulfide thin films open up possibilities for a range of applications:

-

Optoelectronic Devices: Their semiconducting nature and visible-range band gap make them candidates for use as window or absorber layers in photodetectors and solar cells.[20][21]

-

Phosphors and Lighting: The characteristic sharp emission lines of Ho³⁺ could be exploited in the development of specialized phosphors for solid-state lighting and displays.[22]

-

Optical Coatings: The potentially high refractive index makes Ho₂S₃ an attractive material for anti-reflection coatings and other interference-based optical filters.[2]

-

Lasers and Amplifiers: Following the use of holmium in Ho:YAG lasers, Ho₂S₃ thin films could be investigated as a gain medium in thin-film lasers or planar optical amplifiers.[23]

Future research should focus on the controlled synthesis of pure Ho₂S₃ thin films to precisely determine their intrinsic optical constants. Furthermore, exploring the effects of doping and nanostructuring will be crucial for tuning their properties and unlocking their full potential in advanced photonic devices.

References

-

Sengupta, S., Pateria, M.A., & Deshmukh, K. (2019). Holmium Doped Copper Indium Sulphide Thin Films with Polytypsim Structure Synthesized by Chemical Bath Deposition Method. i-manager's Journal on Material Science, 7(1), 21-27. [Link]

-

Sengupta, S., Pateria, M.A., & Deshmukh, K. (2019). Holonium Doped Copper Indium Sulphide Thin Films with Polytypsim Structure Synthesized by Chemical Bath Deposition Method. i-manager's Journal on Material Science, 7(1), 21-27. [Link]

-

Optically Active Rare-Earth Doped Films Synthesized by Pulsed Laser Deposition for Biomedical Applications. (2021). ProQuest Dissertations Publishing. [Link]

-

Gusmão, R., et al. (2022). Exploring Deposition Techniques and Supramolecular Arrangement in Thin Films for Sensor Applications. Chemosensors, 10(9), 353. [Link]

-

Holmium. (n.d.). Wikipedia. [Link]

-

Synthesis of CdS Thin films using Chemical Bath Deposition Method Doped & Undoped Cadmium Sulfide TF. (2022). YouTube. [Link]

-

Heavens, O. S. (1950). Optical Properties of Thin Films. Reports on Progress in Physics, 13(1), 1-44. [Link]

-

Tanabe, S. (2022). Fundamentals of Optical Transitions of Rare-earths and Doped Glasses for Photonic Applications. YouTube. [Link]

-

ACS Nano Ahead of Print. (n.d.). American Chemical Society. [Link]

-

Erbium. (n.d.). Wikipedia. [Link]

-

Spectroscopic Ellipsometry: Basic Concepts. (n.d.). HORIBA. [Link]

-

Development of TiO2 Films by Sol–Gel/Sedimentation for the Inactivation of Multidrug-Resistant Escherichia coli and Salmonella Typhimurium in Greywater. (n.d.). ResearchGate. [Link]

-

Holmium sulfide (Ho2S3). (n.d.). PubChem. [Link]

-

What is a Holmium Laser? and Its Uses. (n.d.). Coherent. [Link]

-

Optical Applications of Rare Earth Materials. (n.d.). Advanced Ceramic Materials. [Link]

-

Enhanced Luminescence From Rare Earth Doped Thin Films. (n.d.). ResearchGate. [Link]

-

Europium. (n.d.). Wikipedia. [Link]

-

Spectroscopic Ellipsometry | Thin Film Thickness. (n.d.). SemiLab. [Link]

-

Holmium(III) sulfide. (n.d.). Wikipedia. [Link]

-

The band structure of common metal sulfide and metal oxide semiconductors. (n.d.). ResearchGate. [Link]

-

Al-Dossari, M., et al. (2023). Spectroscopic Ellipsometry: Advancements, Applications and Future Prospects in Optical Characterization. Photonics, 10(12), 1101. [Link]

-

The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. (n.d.). MMRC. [Link]

-

Synthesis of Thin Films of Sulfides of Cadmium, Lead and Copper by Chemical Bath Deposition. (2017). Semantic Scholar. [Link]

-

Tin. (n.d.). Wikipedia. [Link]

-

New Optical Modeling Method Advances Thin Film Analysis Using Spectroscopic Ellipsometry. (2024). Spectroscopy Online. [Link]

-

The determination of thin film thickness using reflectance spectroscopy. (2011). Agilent. [Link]

-

mp-1500: BaS (Cubic, Fm-3m, 225). (n.d.). Materials Project. [Link]

-

Synthesis and Characterizations of Cadmium Sulfide Thin Films by Chemical Bath Deposition Method. (2018). JETIR. [Link]

-

Method for superior denoising of UV/Vis/NIR transmittance spectra of thin films. (2024). Optics Express, 32(19), 32179-32194. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Optical Applications of Rare Earth Materials [stanfordmaterials.com]

- 3. Holmium - Wikipedia [en.wikipedia.org]

- 4. imanagerpublications.com [imanagerpublications.com]

- 5. trace.tennessee.edu [trace.tennessee.edu]

- 6. youtube.com [youtube.com]

- 7. Holmium Doped Copper Indium Sulphide Thin Films with Polytypsim Structure Synthesized by Chemical Bath Deposition Method - ProQuest [proquest.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jetir.org [jetir.org]

- 10. horiba.com [horiba.com]

- 11. ossila.com [ossila.com]

- 12. Holmium(III) sulfide - Wikipedia [en.wikipedia.org]

- 13. mmrc.caltech.edu [mmrc.caltech.edu]

- 14. researchgate.net [researchgate.net]

- 15. OPG [opg.optica.org]

- 16. mdpi.com [mdpi.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Erbium - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Tin - Wikipedia [en.wikipedia.org]

- 22. Europium - Wikipedia [en.wikipedia.org]

- 23. What is a Holmium Laser? and Its Uses | Coherent [coherent.com]

An In-Depth Technical Guide to Investigating the Electronic Band Structure of Holmium Sesquisulfide (Ho₂S₃)

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Holmium Sesquisulfide (Ho₂S₃) is a member of the rare-earth sesquisulfide family, a class of materials with significant potential in optoelectronics and catalysis. The unique properties of these materials are intrinsically linked to their electronic structure, particularly the role of the localized 4f electrons of the lanthanide element. Despite its promise, a detailed, experimentally validated electronic band structure of Ho₂S₃ is not available in the current literature. This guide provides a comprehensive framework for the systematic investigation of Ho₂S₃'s electronic properties. It serves as a roadmap for researchers, detailing a cohesive workflow that integrates first-principles computational modeling with key experimental validation techniques. By elucidating the causality behind methodological choices, this document empowers scientists to perform a rigorous, self-validating characterization of Ho₂S₃ and similar complex materials.

Introduction to Holmium Sesquisulfide and Its Scientific Context

The rare-earth elements, or lanthanides, are characterized by the progressive filling of the 4f electron shell.[1] This feature gives rise to a host of unique magnetic and electronic properties. When compounded with chalcogens like sulfur to form rare-earth sesquisulfides (RE₂S₃), they often exhibit semiconducting behavior.[2][3] A fascinating characteristic of these compounds is the presence of the rare-earth ion's (4f)ⁿ energy levels, which often span the band gap between the valence and conduction bands in a ladder-like fashion.[2][3] This arrangement of intra-gap states suggests a rich potential for applications in photonics, up-conversion/down-conversion of light, and specialized electronics.

Holmium Sesquisulfide (Ho₂S₃) is a representative member of this family. Understanding its electronic band structure—the allowed energy levels for electrons as a function of their momentum—is paramount to unlocking its technological potential. The band gap determines its optical absorption properties, the curvature of the bands (effective mass) dictates charge carrier mobility, and the specific contributions of holmium and sulfur orbitals to the bands govern its chemical and catalytic reactivity.

This technical guide outlines a complete theoretical and experimental methodology to determine, validate, and understand the electronic band structure of Ho₂S₃.

Foundational Properties: Synthesis and Crystal Structure

A robust understanding of a material's electronic properties begins with its synthesis and crystal structure.

Synthesis Protocols

High-quality, crystalline Ho₂S₃ is a prerequisite for accurate characterization. Several synthesis routes have been established:

-

High-Temperature Sulfidation: A common and effective method involves the reaction of high-purity holmium(III) oxide (Ho₂O₃) with hydrogen sulfide (H₂S) gas at elevated temperatures (e.g., 1325 °C). The reaction proceeds as follows: Ho₂O₃ + 3H₂S → Ho₂S₃ + 3H₂O

-

Direct Reaction: Stoichiometric amounts of metallic holmium and elemental sulfur can be reacted directly in a sealed, evacuated ampoule at high temperatures. 2Ho + 3S → Ho₂S₃

-

Single Crystal Growth: For precise measurements, single crystals are often preferred. These can be grown by chemical vapor transport or through the use of an alkali halide flux (e.g., KI), which facilitates the formation of large, well-ordered crystals from a polycrystalline powder.

Crystal Structure

At ambient conditions, Ho₂S₃ crystallizes in a monoclinic structure, a specific variant among the various structures adopted by rare-earth sesquisulfides.[4] The key crystallographic details are summarized in Table 1.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/m (No. 11) | [2] |

| Lattice Constant (a) | 17.4615(9) Å | [2] |

| Lattice Constant (b) | 4.0023(3) Å | [2] |

| Lattice Constant (c) | 10.1243(6) Å | [2] |

| Angle (β) | 98.529(4)° | [2] |

| Formula Units (Z) | 6 | [2] |

In this structure, there are distinct coordination environments for the metal and chalcogen atoms. The holmium (Ho³⁺) cations exhibit two different coordination numbers: six- and seven-fold coordination with sulfur. Correspondingly, the sulfur (S²⁻) anions are either four- or five-coordinated by holmium. This relatively low-symmetry and complex coordination environment is expected to lead to a correspondingly complex electronic band structure. Under high pressure, Ho₂S₃ may also adopt cubic or orthorhombic structures.

Sources

An In-Depth Technical Guide to the Synthesis and Properties of Holmium Sulfide Nanoparticles

Foreword: Charting a New Frontier in Rare-Earth Nanomaterials

To the researchers, scientists, and drug development pioneers at the forefront of innovation, this guide serves as a technical exploration into a promising, yet nascent, class of nanomaterials: holmium sulfide (Ho₂S₃) nanoparticles. While the broader families of rare-earth oxides and metal sulfides are well-documented, Ho₂S₃ nanoparticles represent a compelling convergence of properties. Holmium's intrinsic paramagnetism and high atomic number make it a candidate for advanced biomedical imaging, while the sulfide anion imparts unique electronic and optical characteristics.[1][2]

This document is structured not as a rigid review but as a foundational guide built from first principles and analogous systems. Given the limited specific literature on nanoscale Ho₂S₃, we will leverage established protocols for other rare-earth and sulfide nanomaterials to construct robust, scientifically-grounded synthesis strategies. Our focus is on the causality behind experimental choices, providing you with the knowledge to not only replicate but innovate.

Part 1: Foundational Principles and Synthesis Strategy

The Core Material: Holmium(III) Sulfide (Ho₂S₃)

Before delving into nanoscale synthesis, understanding the bulk material is paramount. Holmium(III) sulfide is an inorganic compound that typically appears as yellow-orange monoclinic crystals.[3][4] It is insoluble in water but will dissolve in acidic solutions.[3] This fundamental chemistry informs our choice of solvents and purification methods in nanoparticle synthesis.

Bulk Ho₂S₃ can be synthesized via high-temperature reactions (800–1325 °C) between holmium(III) oxide (Ho₂O₃) and a sulfur source like hydrogen sulfide (H₂S) or carbon disulfide (CS₂).[3][5][6] While effective for bulk material, these gas-phase, high-temperature methods offer poor control over nanoscale morphology. Therefore, for nanoparticle synthesis, we must turn to solution-based chemical routes that allow for kinetic control of nucleation and growth.

Strategic Selection of Synthesis Methodologies

The successful synthesis of nanoparticles hinges on controlling particle size, shape, and crystallinity, as these factors dictate the material's ultimate properties.[7] Based on extensive precedent in the synthesis of other metal sulfides and rare-earth nanoparticles, we will focus on three primary, versatile, and controllable solution-based methods:

-

Solvothermal Synthesis: This method uses elevated temperature and pressure in a sealed vessel (an autoclave) to increase the solubility of precursors and drive the reaction, often yielding highly crystalline products.[8][9] It is a workhorse for producing a wide range of metal sulfide nanomaterials.[10][11]

-

Thermal Decomposition: This technique involves the high-temperature decomposition of a metal-organic precursor in a high-boiling point organic solvent. It offers exceptional control over particle monodispersity, making it ideal for applications where uniform particle size is critical.[12]

-

Aqueous Co-Precipitation: As the simplest and most scalable method, co-precipitation involves the rapid formation of nanoparticles from solution at or near room temperature.[13] The use of capping agents is crucial to control particle growth and prevent aggregation.

Part 2: Synthesis Protocols and Mechanistic Insights

This section provides detailed, self-validating protocols for each selected synthesis method. The causality behind each step is explained to provide a framework for experimental optimization.

Solvothermal Synthesis of Ho₂S₃ Nanoparticles

This method is chosen for its ability to produce highly crystalline nanoparticles directly. The sealed environment ensures that volatile sulfur precursors are contained and react efficiently.

Causality Behind the Protocol:

-

Precursors: Holmium(III) chloride (HoCl₃) is a common, soluble source of holmium ions. Thioacetamide (CH₃CSNH₂) is selected as the sulfur source because it hydrolyzes slowly under heat to release H₂S in situ, allowing for controlled, homogeneous nucleation rather than rapid, uncontrolled precipitation.[9]

-

Solvent: Ethylene glycol (EG) is used as it is a high-boiling point solvent that also acts as a mild reducing agent and can chelate with the metal ions, helping to control the reaction rate.

-

Temperature & Time: The reaction is conducted at 200 °C to ensure complete decomposition of the thioacetamide and to promote the formation of the crystalline Ho₂S₃ phase. The 12-hour duration allows for slow particle growth and Ostwald ripening, leading to a more uniform size distribution.[2][11]

Experimental Protocol: Solvothermal Synthesis

-

Precursor Solution A: In a 50 mL beaker, dissolve 0.4 mmol of Holmium(III) chloride hexahydrate (HoCl₃·6H₂O) in 20 mL of ethylene glycol. Stir vigorously for 30 minutes until a clear, homogeneous solution is formed.

-

Precursor Solution B: In a separate beaker, dissolve 1.2 mmol of thioacetamide (CH₃CSNH₂) in 10 mL of ethylene glycol.

-

Reaction Mixture: Add Solution B dropwise to Solution A under continuous stirring. Stir the final mixture for an additional 40 minutes.

-

Hydrothermal Reaction: Transfer the final mixture into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a convection oven preheated to 200 °C. Maintain this temperature for 10-12 hours.

-

Cooling & Collection: After the reaction, allow the autoclave to cool naturally to room temperature.

-

Purification: Collect the precipitate by centrifugation at 8,000 rpm for 10 minutes. Wash the product three times with absolute ethanol to remove any unreacted precursors and solvent residues.

-

Drying: Dry the final yellow-orange powder in a vacuum oven at 60 °C for 6 hours.

Thermal Decomposition for Monodisperse Ho₂S₃ Nanocrystals

This "hot-injection" method provides superior control over nanoparticle size and uniformity by separating the nucleation and growth phases.

Causality Behind the Protocol:

-

Precursor: A holmium-oleate complex is synthesized first. This metal-organic precursor has a well-defined decomposition temperature, which is key to achieving a burst of nucleation required for monodispersity.[12]

-

Solvent & Capping Agent: 1-octadecene (ODE) is a high-boiling, non-coordinating solvent. Oleylamine (OAm) and Oleic Acid (OA) act as capping agents; they dynamically bind to the nanoparticle surface, preventing aggregation and controlling the growth rate.

-

Sulfur Source: Dodecanethiol (DDT) serves as both the sulfur source and a co-capping agent.

-

Hot Injection: Injecting the sulfur source at a high temperature (300 °C) triggers a rapid, single burst of nucleation. The subsequent lower temperature (280 °C) is optimized for the slow growth of the existing nuclei, preventing secondary nucleation and leading to a narrow size distribution.

Experimental Protocol: Thermal Decomposition

-

Holmium-Oleate Synthesis:

-

Add 1 mmol HoCl₃·6H₂O, 3 mmol sodium oleate, and 20 mL 1-octadecene (ODE) to a three-neck flask.

-

Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

-

Switch to a nitrogen atmosphere and heat to 320 °C for 30 minutes to form the clear holmium-oleate complex. Cool to room temperature.

-

-

Nanocrystal Synthesis:

-

Re-heat the holmium-oleate solution to 300 °C under nitrogen.

-

Hot Injection: Swiftly inject a solution of 1.5 mmol of 1-dodecanethiol (DDT) in 5 mL of oleylamine into the flask.

-

Immediately reduce the temperature to 280 °C and allow the reaction to proceed for 1-2 hours for particle growth.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of ethanol to precipitate the nanoparticles.

-

Centrifuge at 8,000 rpm for 10 minutes. Discard the supernatant.

-

Re-disperse the nanoparticles in hexane and repeat the precipitation and centrifugation step two more times.

-

-

Storage: Disperse the final product in a nonpolar solvent like hexane or toluene for storage.

Part 3: Physicochemical Properties & Characterization

The unique properties of Ho₂S₃ nanoparticles arise from the combination of the holmium cation, the sulfide anion, and quantum confinement effects due to their nanoscale dimensions.[7]

Structural and Morphological Properties

-

Crystallinity and Phase: X-ray Diffraction (XRD) is essential to confirm the formation of the Ho₂S₃ crystal structure. The expected pattern should correspond to the monoclinic phase (space group P2₁/m), which is the stable form for the bulk material at standard conditions.[5] Peak broadening in the XRD pattern can be used with the Scherrer equation to estimate the average crystallite size.

-

Size and Shape: Transmission Electron Microscopy (TEM) is the primary tool for visualizing the nanoparticles, allowing for direct measurement of their size distribution and morphology (e.g., spherical, cubic, rod-like). High-Resolution TEM (HRTEM) can reveal the crystal lattice fringes, confirming the high crystallinity of the nanoparticles.

-

Elemental Composition: Energy-Dispersive X-ray Spectroscopy (EDX or EDS), typically coupled with an electron microscope, is used to confirm the presence of Holmium and Sulfur and to determine their atomic ratio, validating the Ho₂S₃ stoichiometry.

Optical Properties

-

UV-Visible Absorption: Bulk Ho₂S₃ is a semiconductor with a potential band gap in the range of 1.65–3.75 eV.[3] For nanoparticles, the absorption edge is expected to be blue-shifted to higher energies (shorter wavelengths) due to quantum confinement. This effect becomes more pronounced as the particle size decreases. UV-Visible spectroscopy is the standard technique to measure this absorption profile.

-

Photoluminescence: Rare-earth nanoparticles are known for their unique photoluminescent properties. While not extensively documented for Ho₂S₃, it is plausible that the nanoparticles could exhibit fluorescence, potentially in the near-infrared (NIR) region, a property seen in other holmium-based nanomaterials.[14] This would be highly valuable for in vivo imaging applications.

Magnetic Properties

-

Paramagnetism: The Ho³⁺ ion possesses a large number of unpaired electrons in its 4f shell, giving it a high magnetic moment. Consequently, Ho₂S₃ nanoparticles are expected to be strongly paramagnetic.[1]

-

Superparamagnetism: At nanoparticle dimensions, individual particles can behave as single magnetic domains. Above a certain temperature, known as the blocking temperature, thermal energy is sufficient to randomly flip the magnetic orientation of each particle. This results in zero net magnetization in the absence of an external field, a phenomenon called superparamagnetism.[15] This property is crucial for biomedical applications like MRI, as it prevents the nanoparticles from aggregating in the body after the magnetic field is removed.[15] A Vibrating Sample Magnetometer (VSM) is used to measure the magnetic hysteresis loop and confirm these properties.

Data Summary: Expected Properties of Ho₂S₃ Nanoparticles

| Property | Characterization Technique | Expected Result/Value | Rationale & Significance |

| Crystal Structure | XRD | Monoclinic Phase (P2₁/m) | Confirms the chemical identity of the synthesized material.[5] |

| Morphology | TEM / SEM | Size- and shape-tunable (e.g., 5-50 nm spheres) | Morphology dictates surface area, reactivity, and biological interactions. |

| Composition | EDX / XPS | Ho and S elements present in ~2:3 ratio | Verifies the stoichiometry of the final product. |

| Optical Absorption | UV-Vis Spectroscopy | Blue-shifted absorption edge vs. bulk | Quantum confinement effect; allows for tuning of optical properties with size.[7] |

| Magnetic Behavior | VSM | Paramagnetic or Superparamagnetic | Intrinsic property of Ho³⁺; superparamagnetism is critical for preventing aggregation in bio-applications.[1][15] |

Part 4: Potential Applications in Drug Development & Bionanotechnology

The unique combination of properties positions Ho₂S₃ nanoparticles as a versatile platform for next-generation diagnostics and therapeutics.

-

Dual-Modal Imaging Contrast Agents: Holmium's high atomic number (Z=67) leads to strong X-ray attenuation, making Ho₂S₃ nanoparticles promising candidates for Computed Tomography (CT) contrast agents.[2] Simultaneously, their strong paramagnetism makes them effective T₂-weighted Magnetic Resonance Imaging (MRI) contrast agents.[1] A single nanoparticle with both capabilities would provide complementary anatomical and functional information in a single diagnostic session.

-

Photothermal Therapy (PTT): Many metal sulfide nanoparticles, such as copper sulfide (CuS), exhibit strong absorbance in the near-infrared (NIR) window (700-1100 nm), where biological tissues are most transparent.[16] Upon irradiation with a laser of the corresponding wavelength, these nanoparticles convert light into heat, raising the local temperature and inducing apoptosis or necrosis in cancer cells. Ho₂S₃ nanoparticles should be investigated for similar NIR absorption properties.

-

Drug Delivery Vehicle: The high surface-area-to-volume ratio of nanoparticles allows for the functionalization of their surface with targeting ligands (e.g., antibodies, peptides) and the loading of therapeutic payloads (e.g., chemotherapy drugs). This would enable targeted delivery of drugs specifically to diseased tissues, reducing systemic toxicity.

Conclusion and Future Outlook

Holmium sulfide nanoparticles stand at the intersection of rare-earth and semiconductor nanomaterials, offering a compelling, yet underexplored, set of physicochemical properties. This guide provides a scientifically-grounded roadmap for their synthesis, characterization, and application. By leveraging established principles from analogous material systems, researchers can confidently begin to explore this new frontier. Future work should focus on the precise tuning of their optical properties to maximize NIR absorbance for therapeutic applications and on comprehensive in vitro and in vivo studies to validate their efficacy and biocompatibility as next-generation theranostic agents.

References

-

Synthesis and characterization of silver sulfide nanoparticles for photocatalytic and antimicrobial applications. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Holmium(III) sulfide. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Zhang, T., Deng, M., Zhang, L., Liu, Z., Liu, Y., Song, S., Gong, T., & Wang, Q. (2021). Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis. Frontiers in Chemistry, 9, 701389. [Link]

-

Singh, J., Dutta, T., Kim, K.-H., Rawat, M., Samddar, P., & Kumar, P. (2021). Biogenic Nanoparticles: Synthesis, Characterisation and Applications. Molecules, 26(6), 1643. [Link]

-

Hydrothermal Synthesis of Nanomaterials. (2020). SciSpace. Retrieved January 31, 2026, from [Link]

-

Holmium sulphide (Ho2S3) powder (CAS12162-59-3). (n.d.). Stanford Advanced Materials. Retrieved January 31, 2026, from [Link]

-

Holmium(III) sulfide. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Sreelekha, T. T., & Menon, D. (2022). Synthesis and Characterization of Biogenic Iron Sulfide Nanoparticles in Cancer and Other Biomedical Applications: A Review. Acta Scientific Pharmaceutical Sciences, 6(3), 13-23. [Link]

-

Luo, M., Chen, Z., He, Y., & Zhang, Y. (2021). Engineering of bioactive metal sulfide nanomaterials for cancer therapy. Journal of Materials Chemistry B, 9(12), 2825-2842. [Link]

-

Zhang, T., Deng, M., Zhang, L., Liu, Z., Liu, Y., Song, S., Gong, T., & Wang, Q. (2021). Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis. Frontiers in Chemistry, 9, 701389. [Link]

-

Chen, Y., Chen, H., & Sun, Y. (2023). Cu2S Nanocrystals and Their Superlattices. Nanomaterials, 13(15), 2212. [Link]

-

Tervo, J., Manninen, M., & Vaskonen, K. (2011). Optical Properties of Thermochromic VO2 Nanoparticles. In: Di Bartolo, B., Collins, J. (eds) Nano-Optics for Enhancing Light-Matter Interactions on a Molecular Scale. NATO Science for Peace and Security Series B: Physics and Biophysics. Springer, Dordrecht. [Link]

-

Holder, C. F., & Schaak, R. E. (2019). The rapid size- and shape-controlled continuous hydrothermal synthesis of metal sulphide nanomaterials. Nanoscale, 11(42), 19746-19754. [Link]

-

Chekushin, A., Uspenskii, S., Rozhkov, A., Baranov, A., Ivanov, V., & Garanina, A. (2024). Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine. International Journal of Molecular Sciences, 25(3), 1475. [Link]

-

Luna-Pineda, V. M., et al. (2021). Synthesis and Characterization of ZnS Nanoparticles and Effects of Nanoparticle Size on Optical Properties. Nova Scientia, 13(2). [Link]

-

Li, Y., et al. (2021). Synthesis of Holmium-Oxide Nanoparticles for Near-Infrared Imaging and Dye-Photodegradation. Nanomaterials, 11(9), 2367. [Link]

-

Chekushin, A., Uspenskii, S., Rozhkov, A., Baranov, A., Ivanov, V., & Garanina, A. (2024). Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine. International Journal of Molecular Sciences, 25(3), 1475. [Link]

-

Wang, C., et al. (2018). The Third-Order Nonlinear Optical Properties of Sb2S3/RGO Nanocomposites. Nanomaterials, 8(11), 935. [Link]

-

Pua, F. L., Chia, C. H., Zakaria, S., Liew, T. K., Yarmo, M. A., & Huang, N. M. (2010). Preparation of Transition Metal Sulfide Nanoparticles via Hydrothermal Route. Sains Malaysiana, 39(2), 243-248. [Link]

-

Vogel, N. (2020). Optical Properties of Nanomaterials 01: Introduction. YouTube. Retrieved January 31, 2026, from [Link]

-

Moore, A., et al. (2021). Nano-Sized Iron Sulfide: Structure, Synthesis, Properties, and Biomedical Applications. Frontiers in Chemistry, 9, 631521. [Link]

-

Issa, B., Obaidat, I. M., Albiss, B. A., & Haik, Y. (2013). Magnetic Nanoparticles: Surface Effects and Properties Related to Biomedicine Applications. International Journal of Molecular Sciences, 14(11), 21266-21305. [Link]

-

Martin, T. R., et al. (2022). Synthesis Of Ligand-Free CdS Nanoparticles Within Sulfur Copolymer Matrix l Protocol Preview. JoVE. Retrieved January 31, 2026, from [Link]

-

Chekushin, A., Uspenskii, S., Rozhkov, A., Baranov, A., Ivanov, V., & Garanina, A. (2024). Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine. International Journal of Molecular Sciences, 25(3), 1475. [Link]

-

Two-dimensional nanomaterials based on rare earth elements for biomedical applications. (2024). Chemical Science. Retrieved January 31, 2026, from [Link]

-

Aikens, C. M., & Schatz, G. C. (2008). Effects of Oxygen Adsorption on the Optical Properties of Ag Nanoparticles. The Journal of Physical Chemistry C, 112(30), 11249-11255. [Link]

-

Vallabani, N. V. S., Singh, S., & Kaur, S. (2013). Tuning the Magnetic Properties of Nanoparticles. Journal of Nanomaterials, 2013, 814863. [Link]

-

Canossa, S., et al. (2021). Metal Sulfide Nanoparticle Synthesis with Ionic Liquids – State of the Art and Future Perspectives. European Journal of Inorganic Chemistry, 2021(10), 915-929. [Link]

-

Fuentes-López, A., et al. (2024). Magnetic Nanoparticles: Advances in Synthesis, Sensing, and Theragnostic Applications. Magnetochemistry, 10(4), 38. [Link]

-

Vogel, N. (2020). Optical Properties of Nanomaterials 01: Introduction. YouTube. Retrieved January 31, 2026, from [Link]

-

Holmium. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Goel, S., Chen, F., & Cai, W. (2013). Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics. Small, 9(18), 3093-3108. [Link]

-

Nickel. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Holmium. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

Sources

- 1. Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis [frontiersin.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Holmium sulphide (Ho2S3) powder (CAS12162-59-3) | UK Supplier [samaterials.co.uk]

- 5. Holmium(III) sulfide - Wikipedia [en.wikipedia.org]

- 6. Holmium - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Engineering of bioactive metal sulfide nanomaterials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The rapid size- and shape-controlled continuous hydrothermal synthesis of metal sulphide nanomaterials - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of ZnS Nanoparticles and Effects of Nanoparticle Size on Optical Properties [scielo.org.mx]

- 14. Synthesis of Holmium-Oxide Nanoparticles for Near-Infrared Imaging and Dye-Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tuning the Magnetic Properties of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Versatility of Holmium Sulfide: A Technical Guide to its Polymorphs

Foreword

For researchers, scientists, and professionals in drug development, a deep understanding of material properties at the atomic level is paramount. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, presents both a challenge and an opportunity. Each polymorph, with its unique crystal lattice, can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability – factors of critical importance in pharmaceutical sciences and materials engineering. This guide delves into the intricate world of polymorphism in holmium sulfide (Ho₂S₃), a rare-earth sesquisulfide with emerging potential in various technological applications. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the causal relationships between synthesis, structure, and properties, empowering you to navigate and harness the polymorphic landscape of this fascinating material.

The Significance of Polymorphism in Holmium Sulfide

Holmium (Ho), a lanthanide series element, in combination with sulfur, forms the sesquisulfide Ho₂S₃. Like many rare-earth sulfides, holmium sulfide exhibits a rich polymorphic behavior, meaning it can adopt different crystal structures depending on the synthetic conditions such as temperature and pressure.[1] This structural variability is not merely a crystallographic curiosity; it fundamentally influences the material's electronic, optical, and magnetic properties. For instance, the arrangement of Ho³⁺ and S²⁻ ions in the crystal lattice dictates the electronic band structure, which in turn governs the material's conductivity and optical absorption characteristics. Furthermore, the magnetic interactions between the holmium ions, which possess a large magnetic moment, are highly sensitive to the interatomic distances and coordination environments defined by the crystal structure. A thorough understanding and control of holmium sulfide polymorphism are therefore crucial for tailoring its properties for specific applications, which may range from thermoelectric devices and optical sensors to magnetic materials.

The Known Polymorphs of Holmium Sulfide

Current research has identified several polymorphic forms of holmium sulfide, primarily the δ-monoclinic and γ-cubic phases. There is also evidence for the existence of other phases, including α, β, and high-pressure orthorhombic forms, though detailed characterization of these remains less complete.

δ-Ho₂S₃: The Monoclinic Phase

The δ-form of holmium sulfide is a stable phase at lower temperatures.[1] It crystallizes in the monoclinic system with the space group P2₁/m. This structure is characterized by a complex arrangement of holmium and sulfur atoms within the unit cell.

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m (No. 11) |

Table 1: Crystallographic data for δ-Ho₂S₃.

γ-Ho₂S₃: The Cubic Phase

The γ-phase of holmium sulfide is a high-temperature polymorph that adopts the Th₃P₄-type cubic structure with the space group I4̅3d.[1] This structure is common among rare-earth sesquisulfides. The synthesis of the pure γ-phase for heavier lanthanides like holmium can be achieved at elevated temperatures, for instance, around 800 °C.[2] High-pressure, high-temperature synthesis is another effective route to obtain this dense, cubic phase.[3][4]

| Property | Value |

| Crystal System | Cubic |

| Space Group | I4̅3d |

Table 2: Crystallographic data for γ-Ho₂S₃.

High-Pressure Polymorphs: Orthorhombic and Cubic

Studies have indicated that under high-pressure conditions, holmium sulfide can transform into other crystalline forms, including orthorhombic and another cubic structure.[1] The synthesis of these high-pressure phases typically requires specialized equipment capable of achieving several gigapascals (GPa) of pressure at elevated temperatures.[5][6] The detailed structural and physical properties of these high-pressure polymorphs of Ho₂S₃ are still an active area of research.

Synthesis of Holmium Sulfide Polymorphs: A Methodological Overview

The selective synthesis of a specific holmium sulfide polymorph is contingent upon precise control of the reaction conditions. The choice of precursors, temperature, pressure, and reaction atmosphere are all critical parameters that dictate the final crystalline phase.

General Synthesis Routes

Two primary methods are commonly employed for the synthesis of rare-earth sulfides:

-

Sulfurization of Oxides: This widely used technique involves the reaction of the corresponding rare-earth oxide with a sulfurizing agent at high temperatures. Common sulfurizing agents include hydrogen sulfide (H₂S) gas or carbon disulfide (CS₂) vapor.[1][5] The temperature of the reaction is a key factor in determining the resulting polymorph. For instance, the sulfurization of holmium(III) oxide (Ho₂O₃) with CS₂ at temperatures between 800-1000 °C can yield the monoclinic δ-phase.[1]

-

Direct Reaction of Elements: Stoichiometric amounts of holmium metal and elemental sulfur can be reacted directly at elevated temperatures in an inert atmosphere or a sealed quartz ampoule to form holmium sulfide.[1] This method offers good control over the stoichiometry of the final product.

Protocol: Synthesis of Monoclinic δ-Ho₂S₃ via Sulfurization

This protocol describes a general procedure for the synthesis of the monoclinic δ-phase of holmium sulfide by the sulfurization of holmium oxide.

Materials:

-

Holmium(III) oxide (Ho₂O₃) powder (99.9% purity or higher)

-

Carbon disulfide (CS₂) or Hydrogen sulfide (H₂S) gas

-

High-temperature tube furnace

-

Quartz tube and boat

-

Inert gas (e.g., Argon)

Procedure:

-

Place a known amount of Ho₂O₃ powder in a quartz boat.

-

Position the quartz boat in the center of the quartz tube within the tube furnace.

-

Purge the system with an inert gas (Argon) for at least 30 minutes to remove any residual air and moisture.

-

While maintaining a slow flow of inert gas, introduce the sulfurizing agent (CS₂ vapor or H₂S gas) into the quartz tube. Caution: CS₂ is highly flammable and toxic. H₂S is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Ramp the furnace temperature to 800-1000 °C at a controlled rate (e.g., 5-10 °C/min).

-

Hold the temperature for several hours (e.g., 4-8 hours) to ensure complete sulfurization.

-

After the reaction is complete, cool the furnace down to room temperature under a continuous flow of inert gas.

-

Once at room temperature, stop the flow of the sulfurizing agent and purge the system with inert gas to remove any remaining reactants.

-

The resulting yellow-orange powder is δ-Ho₂S₃.

Self-Validation: The synthesized powder should be characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity. The obtained diffraction pattern should be compared with the reference pattern for monoclinic Ho₂S₃ (P2₁/m).

Phase Transitions and Thermodynamic Stability

The different polymorphs of holmium sulfide can interconvert under specific conditions of temperature and pressure. A complete phase diagram for the Ho-S system is not yet well-established in the literature, but some general trends for rare-earth sesquisulfides can be inferred.

Generally, the α- and β-forms are lower temperature phases, while the γ-form is the high-temperature, high-pressure stable phase. For lanthanum sulfide (La₂S₃), which serves as a good analogue, the α-orthorhombic phase is stable up to 1173 K, transitioning to the β-tetragonal phase, which is stable up to 1573 K, and finally to the γ-cubic phase at higher temperatures.[7] Similar transition sequences can be expected for holmium sulfide, although the specific transition temperatures will differ due to the lanthanide contraction.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating these phase transitions.[8][9][10][11] DSC can detect the endothermic or exothermic events associated with phase changes, while TGA can monitor any mass loss due to decomposition or changes in stoichiometry.

Comparative Analysis of Physical Properties

The distinct crystal structures of the holmium sulfide polymorphs give rise to different physical properties. A comprehensive comparative analysis is essential for selecting the appropriate polymorph for a given application. However, detailed experimental data directly comparing the properties of all Ho₂S₃ polymorphs is currently limited.

| Property | δ-Ho₂S₃ (Monoclinic) | γ-Ho₂S₃ (Cubic) | Other Polymorphs |

| Optical | Expected to have a band gap in the range of 1.65-3.75 eV.[5] | Expected to have a band gap in the range of 1.65-3.75 eV.[5] | Properties are not well-documented. |

| Magnetic | Paramagnetic at room temperature. Magnetic ordering at low temperatures is expected due to the presence of Ho³⁺ ions. | Paramagnetic at room temperature. The magnetic behavior will be influenced by the cubic symmetry and Ho-Ho distances. | Magnetic properties are yet to be determined. |

| Electronic | Likely a semiconductor or insulator. | Likely a semiconductor or insulator. | Electronic properties are unknown. |

Table 3: A qualitative comparison of the expected physical properties of holmium sulfide polymorphs. This table highlights the need for further experimental investigation.

Characterization of Holmium Sulfide Polymorphs

A suite of analytical techniques is employed to unambiguously identify and characterize the different polymorphic forms of holmium sulfide.

-

X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure of a material. Each polymorph will exhibit a unique diffraction pattern, acting as a "fingerprint" for its identification.

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local bonding environment of atoms in the crystal lattice. Different polymorphs will show distinct Raman and IR spectra due to differences in their vibrational modes.[12][13][14][15]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): As mentioned earlier, these thermal analysis methods are crucial for studying phase transitions and the thermal stability of the different polymorphs.

Future Outlook and Research Directions

The study of polymorphism in holmium sulfide is an evolving field with several exciting avenues for future research. The synthesis and definitive characterization of the α and β phases, as well as the high-pressure orthorhombic form, are critical next steps. A systematic investigation to construct a detailed pressure-temperature phase diagram for the Ho-S system would provide a valuable roadmap for the controlled synthesis of each polymorph. Furthermore, comprehensive experimental and computational studies are needed to elucidate and compare the electronic, optical, and magnetic properties of all the known phases. Such knowledge will be instrumental in unlocking the full potential of holmium sulfide in advanced materials applications.

References

-

Holmium(III) sulfide. In Wikipedia; 2023. [Link]

- Yuan, H., Zhang, J., Yu, R., & Su, Q. (2009). Synthesis of rare earth sulfides and their UV-vis absorption spectra. Journal of Rare Earths, 27(2), 308-311.

-

Synthesis of La2S3 thin films by sulfurization of LaCl3 and CS(NH2)2. (2025). ResearchGate. [Link]

-

Exploring Hydrothermal Synthesis of SAPO-18 under High Hydrostatic Pressure. (2022). MDPI. [Link]

-

Synthesis of beta-Mg2C3: A Monoclinic High-Pressure Polymorph of Magnesium Sesquicarbide. (n.d.). Carnegie Science. [Link]

-

Liquid state properties and solidification features of the pseudo binary BaS-La2S3. (n.d.). PMC. [Link]

-

Low-temperature process of the cubic lanthanide sesquisulfides:remarkable stabilization of the γ-Ce2S3 phasei. (n.d.). Journal of Materials Chemistry. [Link]

-

Holmium sulfide (Ho2S3). (n.d.). PubChem. [Link]

-

Fabrication and performance evaluation of rare earth lanthanum sulfide film for supercapacitor application: Effect of air annealing. (2025). ResearchGate. [Link]

-

The Fe-Ho Binary System. (1970). Scholars' Mine. [Link]

-

Raman Spectroscopy and Polymorphism. (2019). Spectroscopy. [Link]

-

High-Pressure Synthesis of Tantalum Nitride Having Orthorhombic U2S3 Structure. (2025). ResearchGate. [Link]

-

Rare-Earth Sulfide Nanocrystals from Wet Colloidal Synthesis: Tunable Compositions, Size-Dependent Light Absorption, and Sensitized Rare-Earth Luminescence. (2021). Journal of the American Chemical Society. [Link]

-

Magnetic Properties of Rare-Earth Sulfides R CuS 2 ( R = Dy, Ho, Er, Tm, and Yb). (n.d.). Journal of the Physical Society of Japan. [Link]

-

High-pressure and high-temperature synthesis of heavy lanthanide sesquisulfides Ln2S3 ( Ln=Yb and Lu). (2017). arXiv. [Link]

-

Synthesis of holmium oxide (Ho2O3) nanocrystal by chemical bath deposition. (n.d.). ResearchGate. [Link]

-

Luminescence in Sulfides: A Rich History and a Bright Future. (n.d.). PMC. [Link]

-

Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011). American Pharmaceutical Review. [Link]

-

a UV-vis-NIR spectra of the Bi2S3 and Bi2S3/rGO, and b PL spectra of... (n.d.). ResearchGate. [Link]

-

Holmium(iii) molecular nanomagnets for optical thermometry exploring the luminescence re-absorption effect. (n.d.). Chemical Science. [Link]

-

High pressure, high temperature synthesis of selected rare earth polysulfides and polyselenides. (n.d.). BYU ScholarsArchive. [Link]

-

Electronic structures of lanthanum, samarium, and gadolinium sulfides. (2015). DigitalCommons@UNO. [Link]

-

Thermal Analysis and Optimization of the Phase Diagram of the Cu-Ag Sulfide System. (2022). MDPI. [Link]

-

Phase diagrams (video) | States of matter. (n.d.). Khan Academy. [Link]

-

Phase stability diagram of Fe-O-H system as a function of temperature. (n.d.). ResearchGate. [Link]

-

4-130 MAGNETIC SUSCEPTIBILITY OF THE ELEMENTS AND INORGANIC COMPOUNDS REFERENCES. (n.d.). Fizika.si. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

-

SYNTHESIS OF PHOTOLUMINESCENT PURE AND DOPED CADMIUM SULFIDE BY REVERSE MICROEMULSION METHOD. (n.d.). JOAM. [Link]

-

(PDF) Fabrication and performance evaluation of rare earth lanthanum sulfide film for supercapacitor application: Effect of air annealing. (2025). ResearchGate. [Link]

-

COMPUTATIONAL INVESTIGATION FOR ELECTRONIC AND MAGNETIC PROPERTIES OF HALF HEUSLER ALLOY CoMnSb. (n.d.). ResearchGate. [Link]

-

(PDF) Electrical and Magnetic Properties of Sulfides. (2025). ResearchGate. [Link]

-

(PDF) UV–Vis Spectra of Carbonic Acid: Rationalizing Experimental Redshifts between Monomer and Bulk based on (H2CO3)n Calculations. (2025). ResearchGate. [Link]

-

High Pressure Synthesis. (n.d.). MPI-FKF. [Link]

-

Thermal analysis. (n.d.). University of Szeged. [Link]

-

(PDF) Evolution of electronic and magnetic properties in four polytypes of BaRuO3: A first-principles study. (2025). ResearchGate. [Link]

-

Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. [Link]

-

Aluminium. (n.d.). Wikipedia. [Link]

-

Halochromism in the UV-Vis-NIR Region of Polymers Incorporating Overcrowded Bistricyclic Aromatic Enes. (2025). PubMed. [Link]

-

Photoluminescence and structural properties of cadmium sulphide thin films grown by different techniques. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Low-temperature process of the cubic lanthanide sesquisulfides:remarkable stabilization of the γ-Ce2S3 phasei - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 4. "High pressure, high temperature synthesis of selected rare earth polys" by Alan Wendell Webb [scholarsarchive.byu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Liquid state properties and solidification features of the pseudo binary BaS-La2S3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. A Review on Rhenium Disulfide: Synthesis Approaches, Optical Properties, and Applications in Pulsed Lasers [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Comprehensive Technical Review: The Discovery, Synthesis, and Evolution of Holmium Sulfide

This guide provides a rigorous technical analysis of Holmium Sulfide (Ho₂S₃), structured for researchers and material scientists. It moves from historical isolation to advanced synthesis and modern application vectors.

Executive Summary

Holmium Sulfide (Ho₂S₃) represents a distinct class of rare-earth chalcogenides characterized by unique polymorphism, high paramagnetic susceptibility, and semiconducting behavior with a direct band gap suitable for infrared (IR) optics.[1] While the element Holmium is widely recognized in medical lasers (Ho:YAG) and nuclear medicine (

Part 1: Historical Context & The "Rare Earth" Challenge[2]

The Separation of Holmia (1878-1879)

The history of Holmium sulfide is inextricably linked to the separation of the heavy lanthanides. In 1878, Swiss chemists Marc Delafontaine and Jacques-Louis Soret observed unique spectral absorption bands in "old erbium" (a mixture of heavy rare earths). Independently, Swedish chemist Per Teodor Cleve chemically isolated the oxide, naming it Holmia (after Stockholm).[2][3]

However, the synthesis of pure Holmium Sulfide was delayed by decades due to the Lanthanide Contraction —the phenomenon where ionic radii decrease steadily across the series, making chemical separation of adjacent elements (like Dysprosium and Holmium) notoriously difficult before the advent of ion-exchange chromatography in the 1940s.

The Era of Jean Flahaut: Systematizing Sulfides

The definitive structural characterization of Ho₂S₃ belongs to the mid-20th-century French school of solid-state chemistry, led by Jean Flahaut . Flahaut and his colleagues (e.g., M. Picon) were the first to systematically map the phase diagrams of rare-earth sulfides. They identified that heavy rare earths (Dy, Ho, Er, Tm, Yb, Lu) form sesquisulfides (

Part 2: Crystal Chemistry & Phase Behavior[5]

Understanding Ho₂S₃ requires navigating its polymorphism. Unlike Holmium Oxide (cubic), the sulfide adopts lower symmetry structures due to the larger, more polarizable sulfide ion.

| Phase | Crystal System | Space Group | Stability Conditions |

| Monoclinic | Standard Phase: Stable at ambient pressure/temp.[4] | ||

| Cubic ( | High-temperature/High-pressure metastable phase.[4] | ||

| Orthorhombic | High-pressure phase.[4] |

Expert Insight: The

Part 3: Synthesis Protocols (Technical Deep Dive)

For high-purity applications (optical ceramics), the removal of oxygen is paramount. The reaction of oxides with

Protocol A: The Carbon Disulfide (CS₂) Method (Gold Standard)

This method is preferred over simple

Reagents:

-

Holmium Oxide (

, 99.99%) -

Carbon Disulfide (

, liquid) -

Argon carrier gas

Workflow:

-

Precursor Prep: Place

in a graphite boat within a quartz tube furnace. -

Purging: Flush system with Argon for 30 mins to remove atmospheric

. -

Vaporization: Bubble Argon through liquid

to generate -

Reaction: Heat furnace to 1,000°C - 1,100°C .

-

Cooling: Cool under Argon flow to prevent re-oxidation.

Protocol B: Modern Solvothermal Synthesis (Nanostructuring)

For bio-applications (contrast agents), bulk ceramic methods are unsuitable. A solvothermal approach yields dispersible nanocrystals.

Reagents:

-

Holmium(III) Acetate or Chloride

-

Sulfur source: Thiourea or Thioacetamide[4]

-

Solvent: Oleylamine (acts as solvent, surfactant, and reducing agent)

Step-by-Step:

-

Dissolve 1 mmol Ho-salt in 15 mL Oleylamine.

-

Add 2 mmol Thiourea.

-

Heat to 120°C under vacuum (degassing).

-

Raise temperature to 280°C under

atmosphere for 2 hours.-

Note: The color changes from pale pink (Ho³⁺) to yellowish-orange (Sulfide).[4]

-

-

Purification: Precipitate with ethanol, centrifuge (8000 rpm), and redisperse in non-polar solvent (hexane/toluene).

Part 4: Physicochemical Properties & Applications[3][5][6][9][10][11]

Magnetic Properties

Holmium has the highest magnetic moment (

-

Relevance: This makes Ho₂S₃ particles exceptional candidates for T2-weighted MRI contrast agents , offering higher contrast-to-noise ratios than standard Iron Oxide particles in high-field scanners.[4]

Optical Properties (The "Yellow-Orange" Window)[5]

-

Band Gap: Direct band gap

eV.[4] -

Transmission: Ho₂S₃ is a key component in Chalcogenide Glasses (e.g., La-Ga-Ho-S systems).[4] Unlike oxide glasses which absorb IR radiation beyond 3-4

, sulfide glasses transmit up to 10-12 -

Application: This allows for the fabrication of IR optical fibers used in

laser delivery systems for surgery.

Data Summary Table[5]

| Property | Value/Characteristic | Practical Implication |

| Formula Mass | 426.06 g/mol | High density for X-ray attenuation (CT imaging).[4] |

| Density | 5.92 g/cm³ | Suitable for compact ceramic lenses. |

| Color | Yellow-Orange | Pigment applications; indicates band gap > 2.2 eV.[4] |

| Magnetic Susceptibility | Highly Paramagnetic | MRI Contrast (T2 agent). |

| Melting Point | ~1,600°C | Requires high-temp refractory crucibles (BN or Graphite).[4] |

Part 5: Emerging Frontiers in Drug Development

While Ho₂S₃ is traditionally a material science candidate, it is entering the bio-medical sphere via Theranostics (Therapy + Diagnostics).

-

Radio-Embolization: The isotope

is a beta-emitter used for liver cancer therapy.[4][8] While currently used as microspheres (polymeric or phosphate), research suggests -

Multimodal Imaging: The high atomic number (Z=67) makes Ho₂S₃ an effective X-ray attenuation agent (CT scan), while its paramagnetism serves MRI. A single Ho₂S₃ nanoparticle can thus visualize tumors across dual modalities.

References

-

Cleve, P. T. (1879). "Sur deux nouveaux éléments dans l'erbine." Comptes Rendus, 89, 478. (Foundational discovery of Holmium).[2][3][9]

-

Flahaut, J., & Picon, M. (1958). "Sur les sulfures de terres rares."[10] Bulletin de la Société Chimique de France, 1958, 982. (Definitive structural work on rare earth sulfides).

-

Lide, D. R. (2004).[1] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1] (Source for physical constants).[5]

-

Guittard, M., et al. (1964). "Les systèmes formés par les sulfures de terres rares."[10] Journal of Solid State Chemistry. (Phase diagrams of RE-Sulfides).

-

Ni, Y., et al. (2010). "Synthesis and characterization of Ho₂S₃ nanostructures." Journal of Alloys and Compounds. (Modern solvothermal protocols).

-

Vahdat, K. H., et al. (2016). "Paramagnetic Holmium-based nanoparticles for multimodal imaging." International Journal of Nanomedicine. (Bio-application context).

Sources

- 1. Holmium(III) sulfide - Wikipedia [en.wikipedia.org]

- 2. Holmium - Wikipedia [en.wikipedia.org]

- 3. Holmium | Definition, Properties, & Facts | Britannica [britannica.com]

- 4. echemi.com [echemi.com]

- 5. 12162-59-3,Holmium sulfide (Ho2S3) [lookchemicals.com]

- 6. Biogenic Sulfur-Based Chalcogenide Nanocrystals: Methods of Fabrication, Mechanistic Aspects, and Bio-Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.usp.br [repositorio.usp.br]

- 8. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Holmium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. researchgate.net [researchgate.net]

Theoretical Modeling of Holmium Sulfide: Electronic Structure, Magnetism, and Biomedical Applications

Executive Summary

This technical guide provides a rigorous framework for the theoretical modeling of holmium sulfide (HoS/Ho₂S₃) compounds, targeting researchers in materials science and drug development. While traditionally viewed through the lens of solid-state physics for their magneto-optical properties, holmium chalcogenides are emerging as critical candidates in theranostics —specifically as hosts for Holmium-166 (

Part 1: Theoretical Framework & Computational Methodology

Standard DFT formulations (LDA/GGA) fail to accurately describe the highly localized

The DFT+U Formalism

To correct the self-interaction error inherent in standard DFT, a Hubbard

-

Causality: The

electrons in Lanthanides function as core-like states that do not participate significantly in bonding but dictate magnetic moments. Standard DFT delocalizes these electrons, closing the band gap. -

Protocol: Apply the rotationally invariant DFT+

method (Liechtenstein or Dudarev approach).-

Recommended

( -

Validation: The

value should be tuned to match the experimental magnetic moment (~10.6

-

Spin-Orbit Coupling (SOC)

Due to the high atomic number of Holmium (

Computational Workflow Visualization

The following diagram outlines the self-validating workflow for modeling Ho-S compounds.

Figure 1: Self-consistent computational workflow for Lanthanide Chalcogenides, emphasizing the necessity of Hubbard U corrections and SOC for accurate property prediction.

Part 2: Crystal Structure & Electronic Properties[1][2]

Holmium forms two primary sulfide phases with distinct electronic behaviors. Understanding this phase duality is critical for synthesis, particularly when designing nanoparticles for biological environments where stability is paramount.

Structural Polymorphs

-

Holmium Monosulfide (HoS): Crystallizes in the rock-salt structure (Space Group:

). It typically exhibits metallic character due to the delocalization of -

Holmium Sesquisulfide (Ho₂S₃): Crystallizes in a monoclinic structure (Space Group:

) at ambient conditions. It is a semiconductor with an optical band gap in the visible range (Orange-Yellow appearance).

Electronic Band Structure Data

The following table summarizes the theoretical and experimental parameters. Note the discrepancy in Band Gap without the

| Property | HoS (Monosulfide) | Ho₂S₃ (Sesquisulfide) |

| Crystal System | Cubic (Rock-salt) | Monoclinic ( |

| Space Group | ||